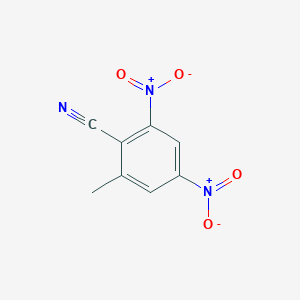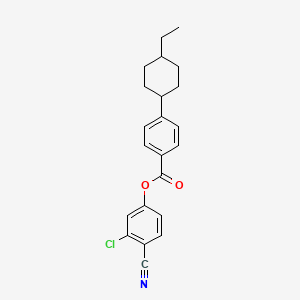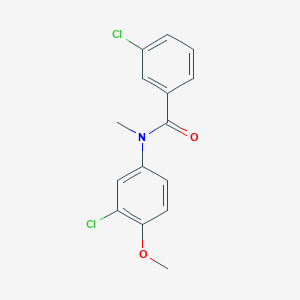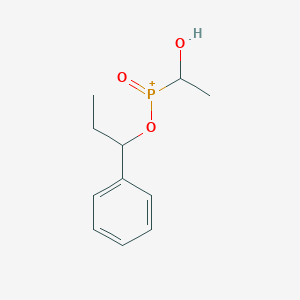
2-Methyl-4,6-dinitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4,6-dinitrobenzonitrile is an organic compound with the molecular formula C8H5N3O4 It is a derivative of benzonitrile, characterized by the presence of two nitro groups and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-dinitrobenzonitrile typically involves nitration reactions. One common method is the nitration of 2-methylbenzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
2-Methyl-4,6-dinitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 2-Methyl-4,6-diaminobenzonitrile.
Substitution: 2-Methyl-4,6-dimethoxybenzonitrile.
Oxidation: 2-Methyl-4,6-dinitrobenzoic acid.
科学的研究の応用
2-Methyl-4,6-dinitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its nitro groups.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2-Methyl-4,6-dinitrobenzonitrile exerts its effects is primarily through its nitro groups. These groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The nitro groups can also form hydrogen bonds and interact with electron-rich sites on proteins and enzymes, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
- 4-Nitrobenzonitrile
- 2-Methyl-4-nitrobenzonitrile
- 2,4-Dinitrobenzonitrile
Uniqueness
2-Methyl-4,6-dinitrobenzonitrile is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of its reactivity profile and the types of reactions it can undergo.
特性
CAS番号 |
89929-62-4 |
|---|---|
分子式 |
C8H5N3O4 |
分子量 |
207.14 g/mol |
IUPAC名 |
2-methyl-4,6-dinitrobenzonitrile |
InChI |
InChI=1S/C8H5N3O4/c1-5-2-6(10(12)13)3-8(11(14)15)7(5)4-9/h2-3H,1H3 |
InChIキー |
KKNSTWHCKUTOPZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C#N)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)

![Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)](/img/structure/B14375926.png)
![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)

![2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14375939.png)


![3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14375957.png)

![5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14375973.png)
